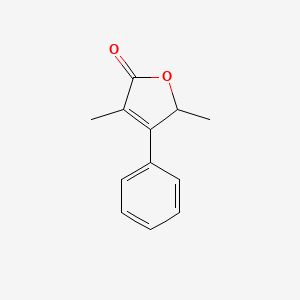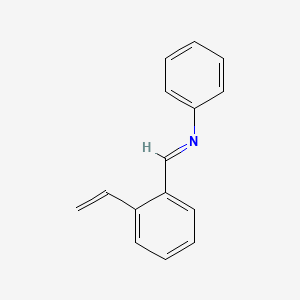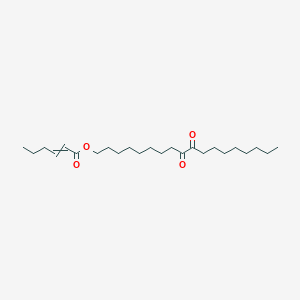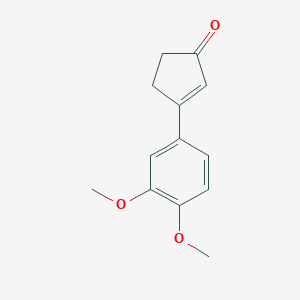![molecular formula C14H9Cl6N3O B14290493 2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 113078-44-7](/img/structure/B14290493.png)
2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine: is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group and two trichloromethyl groups attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methoxybenzene and an appropriate alkylating agent.
Addition of Trichloromethyl Groups: The trichloromethyl groups can be added through a chlorination reaction using trichloromethylating agents like carbon tetrachloride in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trichloromethyl groups, converting them into less chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the methoxyphenyl group.
Reduction: Partially or fully dechlorinated triazine derivatives.
Substitution: Triazine derivatives with various functional groups replacing the original substituents.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and chemical stability.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions due to its unique chemical structure.
Medicine:
Drug Development: Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development, particularly in the field of anticancer and antimicrobial agents.
Industry:
Pesticides: The compound can be used as an intermediate in the synthesis of herbicides and insecticides.
Dyes: It can be used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activities or disruption of cellular processes. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, while the trichloromethyl groups can increase its reactivity towards biological targets.
Comparaison Avec Des Composés Similaires
2,4,6-Trichloro-1,3,5-triazine: A simpler triazine derivative with three chlorine atoms attached to the ring.
2-[2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine: A similar compound with a methoxy group in the para position of the phenyl ring.
2-[2-(3-Methoxyphenyl)ethenyl]-4,6-dichloro-1,3,5-triazine: A derivative with fewer chlorine atoms.
Uniqueness: The presence of both the methoxyphenyl group and the trichloromethyl groups in 2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine makes it unique compared to other triazine derivatives. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, which are not observed in simpler triazine compounds.
Propriétés
Numéro CAS |
113078-44-7 |
|---|---|
Formule moléculaire |
C14H9Cl6N3O |
Poids moléculaire |
447.9 g/mol |
Nom IUPAC |
2-[2-(3-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C14H9Cl6N3O/c1-24-9-4-2-3-8(7-9)5-6-10-21-11(13(15,16)17)23-12(22-10)14(18,19)20/h2-7H,1H3 |
Clé InChI |
TWDHUIKDBFFCCV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea](/img/structure/B14290413.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)
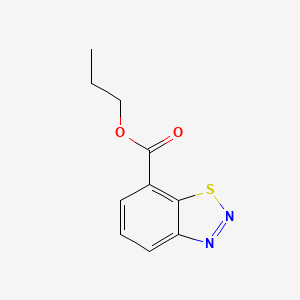

![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
![2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid](/img/structure/B14290428.png)
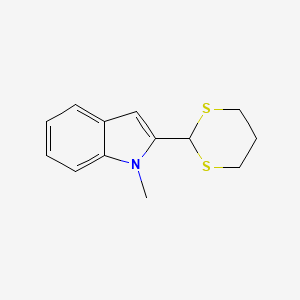
![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)
